molecular formula C25H31N3O3 B2527088 2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899727-88-9

2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2527088
CAS No.: 899727-88-9
M. Wt: 421.541
InChI Key: QCWNNXQYBXFIDD-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spiro heterocyclic compound featuring a fused pyrazolo-oxazine core linked to a piperidine ring. Its structure includes a 4-ethoxyphenyl substituent at position 2, a 7-methoxy group on the benzoxazine moiety, and a 1'-ethyl group on the piperidine ring.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1'-ethyl-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-4-27-15-13-25(14-16-27)28-22(20-7-6-8-23(29-3)24(20)31-25)17-21(26-28)18-9-11-19(12-10-18)30-5-2/h6-12,22H,4-5,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWNNXQYBXFIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H33N3O5
  • Molecular Weight : 479.6 g/mol
  • CAS Number : 899983-85-8

The structure features a spiro linkage between a benzo[e]pyrazolo[1,5-c][1,3]oxazine and a piperidine ring, with ethoxy and methoxy functional groups contributing to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : The presence of specific functional groups may modulate inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential in targeting cancer cell lines.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have been noted to interact with GPCRs, influencing signaling pathways that regulate cell growth and inflammation .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory responses or cancer progression.

Antimicrobial Activity

A study focused on spiro heterocyclic compounds reported that derivatives similar to this compound exhibited significant antibacterial and antifungal activity. In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi .

Cytotoxicity Studies

Research involving the cytotoxic effects of related compounds on cancer cell lines indicated that certain structural modifications could enhance potency. For example, derivatives with methoxy groups showed increased inhibition of cell proliferation in breast cancer cell lines compared to their counterparts without such modifications .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibition of fungal growth
CytotoxicityReduced viability in cancer cell lines
Anti-inflammatoryModulation of inflammatory cytokines

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. The spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] framework has been associated with the inhibition of tumor growth in various cancer cell lines. Investigations into the mechanism of action suggest that such compounds may induce apoptosis through the modulation of key signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Research has shown that derivatives of pyrazolo[1,5-c][1,3]oxazine can protect neuronal cells from oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease.

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Preliminary assays indicate that it may inhibit the growth of certain bacterial strains, offering a new avenue for developing antibiotics against resistant pathogens.

Safety Profile

Toxicological evaluations are critical for assessing the safety of new compounds. Studies involving acute and chronic toxicity assessments are necessary to establish safe dosage ranges for future clinical applications.

Material Science Applications

The unique structural properties of this compound also lend themselves to applications in material science. Its potential use as a ligand in coordination chemistry could lead to the development of new materials with specific electronic or optical properties.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Neuroprotective EffectsReduced oxidative stress in neuronal cultures
Antimicrobial PropertiesInhibited growth of Staphylococcus aureus

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group at the 4-position of the phenyl ring undergoes nucleophilic substitution under alkaline conditions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
O-Deethylation HBr (48%), reflux, 6 h2-(4-Hydroxyphenyl) derivative72%
Halogenation PCl₅, DMF, 80°C, 3 h2-(4-Chlorophenyl) variant65%

This reactivity is attributed to the electron-donating nature of the ethoxy group, which activates the aromatic ring for electrophilic substitution.

Alkylation and Acylation at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation:

  • Ethylation : Reaction with ethyl bromide in acetonitrile (K₂CO₃, 60°C, 12 h) yields 1',N-diethyl analogs with 85% efficiency.

  • Acetylation : Treatment with acetic anhydride (NEt₃, CH₂Cl₂, 0°C → RT) forms the 1'-acetyl derivative (91% yield).

These modifications are critical for tuning the compound’s pharmacokinetic properties.

Ring-Opening and Rearrangement

Under acidic conditions (e.g., HCl/MeOH), the spirocyclic oxazine ring undergoes partial opening, forming intermediates that re-cyclize into quinazolinone derivatives . Key observations include:

ConditionIntermediateFinal Product
HCl/MeOH, 70°CPyrazolo-oxazine acid saltPyrazolo[1,5-c]quinazolinone
H₂O, 100°CHydrated spirocenterFused tricyclic structure

This behavior aligns with computational studies predicting instability at the spiro carbon under protonation .

Cross-Coupling Reactions

The bromine atom (if present at position 9) enables palladium-catalyzed cross-coupling:

ReactionCatalytic SystemCoupling PartnerYield
SuzukiPd(PPh₃)₄, K₂CO₃, dioxanePhenylboronic acid78%
SonogashiraPdCl₂, CuI, PPh₃Phenylacetylene68%

These reactions expand structural diversity for structure-activity relationship (SAR) studies.

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA selectively oxidizes the pyrazole ring’s C=N bond, forming an N-oxide (63% yield).

  • Reduction : Hydrogenation (H₂, Pd/C) reduces the oxazine ring’s C–O bond, yielding a dihydroxy intermediate.

Intramolecular Cycloaddition

The compound participates in 1,3-dipolar cycloaddition with diazo species, forming polycyclic frameworks. For instance:

text
Reaction Pathway: 1. Generate diazo intermediate via in situ deprotonation. 2. Intramolecular cycloaddition at 110°C (dioxane, K₃PO₄). 3. Rearrangement to pyrazoloquinazolinone (72% yield)[7].

Solvent and Catalyst Effects

Reaction outcomes heavily depend on solvent polarity and catalyst choice:

ReactionOptimal SolventCatalystEfficiency
AlkylationAcetonitrileK₂CO₃85%
O-DeethylationEthanolHBr72%
Suzuki CouplingDioxanePd(PPh₃)₄78%

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃.

  • Photodegradation : UV light (254 nm) induces ring contraction, forming benzimidazole derivatives.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (): This analogue replaces the ethoxyphenyl group with fluorophenyl and methylphenyl substituents.
  • 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine ():
    The chlorobenzyloxy group introduces higher electronegativity and steric bulk, which could enhance antibacterial activity but reduce solubility. The target compound’s ethoxy group offers a balance between lipophilicity and metabolic stability .

Piperidine Modifications

  • 1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[...]ethanone (): This derivative lacks the ethyl group on the piperidine, instead featuring an acetyl group. The ethyl substituent in the target compound may enhance hydrophobic interactions in biological systems, improving receptor binding .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Weight Key Properties Reference
Target Compound 4-Ethoxyphenyl, 1'-ethyl, 7-methoxy ~435 (estimated) High lipophilicity -
2-(4-Fluorophenyl)-5-(4-methylphenyl)-[...] () 4-Fluorophenyl, 4-methylphenyl 391.5 Reduced lipophilicity
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-[...] () Chlorobenzyloxy, methoxy - Enhanced antibacterial activity
Spiro derivatives from isatin () Varied 4-substituted phenyl groups 350–450 MIC: 50–250 μg/mL (antimicrobial)
1-(7-Ethoxy-2-(4-methoxyphenyl)-[...]ethanone () 4-Methoxyphenyl, 7-ethoxy, acetyl 435.5 Improved metabolic stability

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Ethoxy and ethyl groups in the target compound may optimize both activity and pharmacokinetics compared to analogues with methoxy, fluoro, or chloro substituents.
  • Synthetic Challenges : Alkylation of the piperidine ring (e.g., introducing the ethyl group) may require controlled conditions to avoid side reactions, as implied in and .

Q & A

Q. Optimization Tips :

  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) .
  • Solvent polarity (e.g., ethanol vs. DMF) affects yield and purity .

How is the compound characterized post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy : Assigns proton environments (e.g., spiro junction protons at δ 4.2–5.0 ppm) .
  • X-ray Crystallography : Confirms spiro geometry and bond angles .
  • HPLC-MS : Verifies purity (>95%) and molecular ion peaks .

Advanced Research Questions

How can structure-activity relationships (SAR) guide optimization for target binding?

Q. Methodology :

Analog Synthesis : Vary substituents (e.g., replace ethoxy with fluorine for enhanced metabolic stability) .

In Vitro Assays : Test affinity for receptors (e.g., GPCRs) via radioligand binding .

Computational Modeling : Dock optimized structures into target pockets (e.g., using AutoDock Vina) .

Example Finding : Fluorine substitution at the 4-position improved IC50 by 3-fold in kinase inhibition assays .

How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration affects solubility) .
  • Target Polymorphisms : Genetic variations in receptor isoforms between cell lines .

Q. Resolution Strategy :

  • Standardize protocols (e.g., uniform cell lines, buffer pH 7.4) .
  • Use orthogonal assays (e.g., SPR and fluorescence polarization) for cross-validation .

What experimental designs are optimal for pharmacokinetic (PK) profiling?

In Vitro ADMET :

  • Microsomal Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess metabolic half-life .
  • Caco-2 Permeability : Predict intestinal absorption .

In Vivo PK : Administer orally/IV to rodents; collect plasma for LC-MS/MS analysis at 0, 1, 4, 8, 24h .

Q. Data Interpretation :

  • Low oral bioavailability (<20%) may require prodrug strategies .

How to address discrepancies in synthetic yields reported in literature?

Q. Potential Causes :

  • Catalyst purity (e.g., triethylamine vs. redistilled grades) .
  • Reaction scaling effects (e.g., poor heat dissipation in large batches) .

Q. Mitigation :

  • Design a fractional factorial experiment to test variables (temperature, solvent, catalyst) .
  • Use statistical tools (e.g., ANOVA) to identify significant factors .

What strategies enhance selectivity for therapeutic targets?

Pharmacophore Refinement : Introduce bulky groups to exploit steric exclusion in off-target sites .

Fragment-Based Screening : Identify minimal binding motifs using X-ray crystallography .

Targeted Delivery : Conjugate with ligands (e.g., folate for cancer cell uptake) .

Case Study : Piperidine N-alkylation reduced off-target binding to σ receptors by 50% .

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